molecular formula C23H26N4O3 B13359092 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide

Cat. No.: B13359092
M. Wt: 406.5 g/mol
InChI Key: OLTIXIIQZCMFJH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide is a complex organic compound that features a combination of benzodioxin, benzimidazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Synthesis of the Benzimidazole Ring: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Piperidine Carboxamide Formation: The piperidine ring can be introduced via nucleophilic substitution reactions, followed by amide bond formation with carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, it could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1H-benzimidazol-2-yl)-1-piperidinecarboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxylate

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(1-methylbenzimidazol-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C23H26N4O3/c1-26-19-7-3-2-6-18(19)25-22(26)16-10-12-27(13-11-16)23(28)24-14-17-15-29-20-8-4-5-9-21(20)30-17/h2-9,16-17H,10-15H2,1H3,(H,24,28)

InChI Key

OLTIXIIQZCMFJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)NCC4COC5=CC=CC=C5O4

Origin of Product

United States

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